molecular formula C11H21NO4 B8011383 Tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate

Tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate

Cat. No.: B8011383
M. Wt: 231.29 g/mol
InChI Key: JHRFTYJCJXUXOP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate: is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxyethyl group, a methoxy group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the cyclization of amino alcohols under acidic conditions. The tert-butyl group is then introduced through a tert-butoxycarbonylation reaction, and the methoxy group is added via methylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Generation of various substituted azetidines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its structural features could make it a candidate for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

  • Tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate

  • Tert-butyl 2-hydroxyethylcarbamate

  • Tert-butyl N-(2-hydroxyethyl)carbamate

Uniqueness: Tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)-3-methoxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-7-11(8-12,15-4)5-6-13/h13H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRFTYJCJXUXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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